(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride
CAS No.:
Cat. No.: VC9744176
Molecular Formula: C9H14ClNS
Molecular Weight: 203.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14ClNS |
|---|---|
| Molecular Weight | 203.73 g/mol |
| IUPAC Name | 4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H13NS.ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;/h6H,1-5,10H2;1H |
| Standard InChI Key | CXIFBHSDQOICFT-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=C(C1)C(=CS2)CN.Cl |
Introduction
(4,5,6,7-Tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride is a chemical compound with the molecular formula C₉H₁₄ClNS and a molecular weight of 203.73 g/mol . It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom within a benzene ring fused to a thiophene ring. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.
Synthesis and Applications
The synthesis of (4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride typically involves the reaction of the parent compound, (4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methanamine, with hydrochloric acid. This compound can serve as an intermediate in the synthesis of more complex molecules, particularly those with potential biological activities.
While specific biological applications of this compound are not widely documented, its structural similarity to other benzothiophene derivatives suggests potential uses in pharmaceutical research, such as in the development of novel drugs with neuroactive or anticancer properties.
Safety and Handling
Handling (4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)amine hydrochloride requires caution due to its chemical properties. It is classified with a signal word of "Warning" and requires adherence to specific precautionary statements, including P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
| Precautionary Statement | Description |
|---|---|
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash hands thoroughly after handling. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume